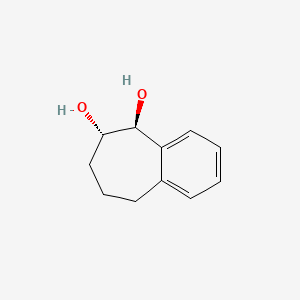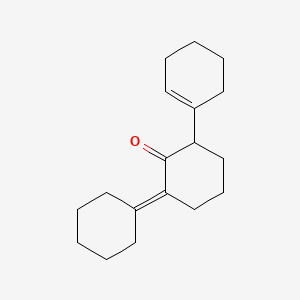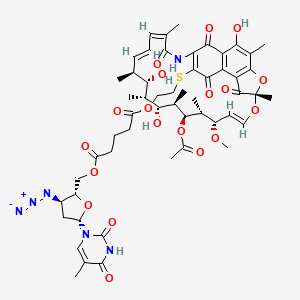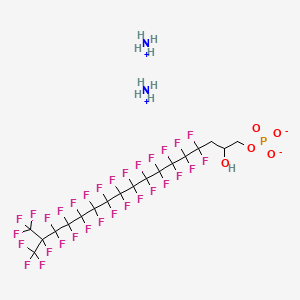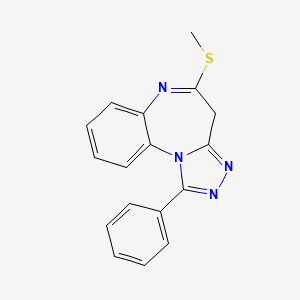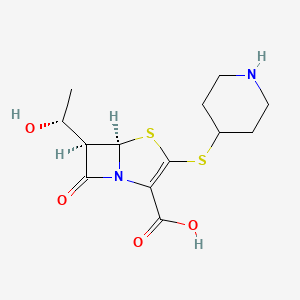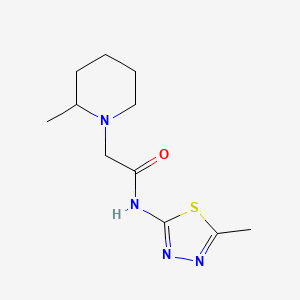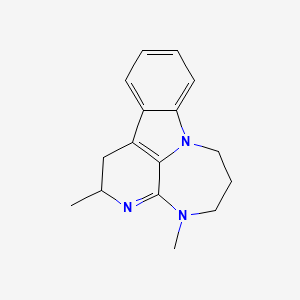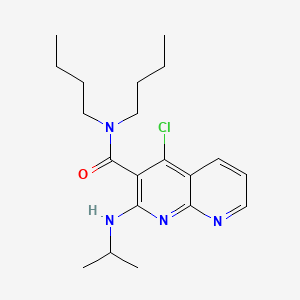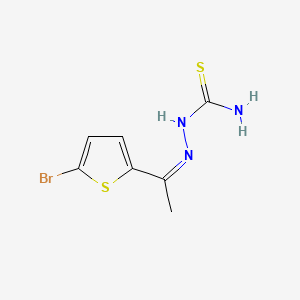
(Z)-2-(1-(5-Bromo-2-thienyl)ethylidene)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(1-(5-Bromo-2-tienil)etilidene)hidrazincarbotioamida es un compuesto orgánico que contiene un grupo tienil, un átomo de bromo y una porción de hidrazincarbotioamida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (Z)-2-(1-(5-Bromo-2-tienil)etilidene)hidrazincarbotioamida típicamente involucra la reacción de 5-bromo-2-tiofeno carboxaldehído con hidrazincarbotioamida bajo condiciones específicas. La reacción generalmente se lleva a cabo en un solvente como etanol o metanol, y la mezcla se calienta a reflujo durante varias horas para asegurar una reacción completa.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, los compuestos similares a menudo se sintetizan utilizando procesos por lotes o de flujo continuo. Estos métodos implican el control cuidadoso de los parámetros de reacción, como la temperatura, la presión y las concentraciones de los reactivos, para optimizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
(Z)-2-(1-(5-Bromo-2-tienil)etilidene)hidrazincarbotioamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los correspondientes sulfoxidos o sulfones.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de hidrazina.
Sustitución: El átomo de bromo se puede sustituir por otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) se utilizan típicamente.
Sustitución: Las reacciones de sustitución nucleofílica a menudo implican reactivos como azida de sodio (NaN3) o tiourea.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfones, mientras que las reacciones de sustitución pueden producir una variedad de derivados de tienil sustituidos.
Aplicaciones Científicas De Investigación
Química
En química, (Z)-2-(1-(5-Bromo-2-tienil)etilidene)hidrazincarbotioamida se utiliza como un bloque de construcción para la síntesis de moléculas más complejas.
Biología
El compuesto tiene aplicaciones potenciales en la investigación biológica, particularmente en el estudio de la inhibición enzimática y las interacciones proteína-ligando. Su capacidad para formar complejos estables con moléculas biológicas lo convierte en una herramienta útil en ensayos bioquímicos.
Medicina
En química medicinal, se investiga (Z)-2-(1-(5-Bromo-2-tienil)etilidene)hidrazincarbotioamida por sus posibles propiedades terapéuticas. Puede exhibir actividades antimicrobianas, anticancerígenas o antiinflamatorias, aunque se necesitan estudios específicos para confirmar estos efectos.
Industria
El compuesto se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Su incorporación a polímeros u otros materiales puede mejorar su rendimiento en diversas aplicaciones industriales.
Mecanismo De Acción
El mecanismo de acción de (Z)-2-(1-(5-Bromo-2-tienil)etilidene)hidrazincarbotioamida involucra su interacción con objetivos moleculares como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor actuando como agonista o antagonista. Las vías específicas involucradas dependen del contexto biológico y la naturaleza de las moléculas diana.
Comparación Con Compuestos Similares
Compuestos similares
- (Z)-2-(1-(5-Cloro-2-tienil)etilidene)hidrazincarbotioamida
- (Z)-2-(1-(5-Metil-2-tienil)etilidene)hidrazincarbotioamida
- (Z)-2-(1-(5-Fluoro-2-tienil)etilidene)hidrazincarbotioamida
Unicidad
(Z)-2-(1-(5-Bromo-2-tienil)etilidene)hidrazincarbotioamida es único debido a la presencia del átomo de bromo, que puede influir en su reactividad e interacciones con otras moléculas. Esto lo hace diferente de compuestos similares con diferentes sustituyentes, como cloro, metil o flúor.
Propiedades
Número CAS |
174502-99-9 |
|---|---|
Fórmula molecular |
C7H8BrN3S2 |
Peso molecular |
278.2 g/mol |
Nombre IUPAC |
[(Z)-1-(5-bromothiophen-2-yl)ethylideneamino]thiourea |
InChI |
InChI=1S/C7H8BrN3S2/c1-4(10-11-7(9)12)5-2-3-6(8)13-5/h2-3H,1H3,(H3,9,11,12)/b10-4- |
Clave InChI |
XBLYFFCQPGMTDA-WMZJFQQLSA-N |
SMILES isomérico |
C/C(=N/NC(=S)N)/C1=CC=C(S1)Br |
SMILES canónico |
CC(=NNC(=S)N)C1=CC=C(S1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


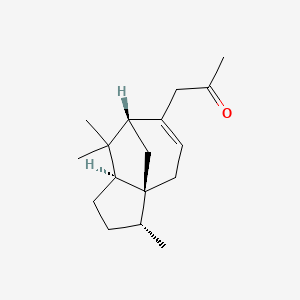
![(2R)-2-hydroxy-N-[(3R,4E,8Z)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B12735635.png)
